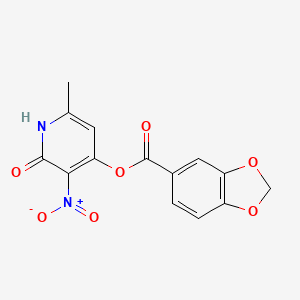

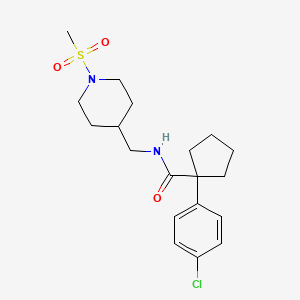

![molecular formula C17H12N2O6S B3002876 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid CAS No. 303033-66-1](/img/structure/B3002876.png)

2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The presence of a nitrophenyl group and a thio-benzoic acid moiety suggests that this compound could be involved in various chemical reactions and may exhibit certain pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cycloaddition, and cyclocondensation reactions. For instance, a similar compound, 2-(2-thioxo-4-oxo-thiazolidin-3-yl)-6-(4-nitrophenylthio)-benzthiazole, was prepared and further reacted with aromatic amines, chloroacetylchloride, thioglycolic acid, and other reagents to yield a variety of derivatives . These synthetic pathways are indicative of the versatility of thiazolidine-based compounds and their potential for chemical modifications.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a core thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This core is often modified with various substituents that can significantly alter the compound's chemical and biological properties. For example, the introduction of a nitro group and a thioether linkage in the molecule can influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds similar to "this compound" can undergo a range of chemical reactions. These include cycloaddition with chloroacetylchloride, condensation with aromatic amines, and reactions with hydrazine hydrate to form hydrazono compounds . Additionally, the presence of an active methylene group can lead to coupling reactions, as seen in the synthesis of thiazolopyridazine derivatives . The reactivity of these compounds is further demonstrated by their ability to undergo oxidation to form diarylsulfones .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit a range of properties based on their molecular structure. The presence of a nitro group typically contributes to the compound's acidity and reactivity, while the thiazolidine ring may confer certain stability and rigidity to the molecule. The substituents attached to the core structure can also influence properties such as solubility, melting point, and the ability to form crystals .

Applications De Recherche Scientifique

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

- Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to the compound of interest, have been studied as sensitizers for the luminescence of Europium (Eu) and Terbium (Tb) complexes. These complexes, characterized by X-ray crystallography and luminescence spectroscopy, demonstrate potential applications in the development of luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Anti-leishmanial Activity

- Nitroaromatic compounds, structurally related to the specified chemical, have been synthesized and evaluated for their potential in inhibiting the growth of Leishmania infantum. These compounds, including derivatives of nitrobenzoic acid, show promise as anti-leishmanial agents, indicating potential biomedical applications (Dias et al., 2015).

Photolysis and CO2 Elimination

- Studies involving nitrophenyl derivatives, similar to the compound , have revealed insights into photochemical transformations, including the elimination of CO2. Such research has implications for understanding light-triggered chemical reactions and could inform the design of photolabile protecting groups (Lin & Abe, 2021).

Synthesis of Novel Compounds

- Research involving nitrophenyl-derivatized compounds has led to the synthesis of new molecules with potential applications in various fields. These studies contribute to the broader understanding of chemical synthesis techniques and the development of new materials (Kolyamshin et al., 2021).

Antimicrobial Activities

- Compounds structurally related to 2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid have been synthesized and evaluated for their antimicrobial activities. These studies explore the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Dias et al., 2015).

Propriétés

IUPAC Name |

2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S/c20-15-9-14(26-13-4-2-1-3-12(13)17(22)23)16(21)18(15)10-5-7-11(8-6-10)19(24)25/h1-8,14H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRWXPQSGNPDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(2-methylphenyl)acetamide](/img/structure/B3002800.png)

![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)

![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)